N-[2-(4-fluorophenoxy)ethyl]acetamide

Lipophilicity Physicochemical property ADME

Solubility unpredictability plagues halogen-substituted N-phenoxyethyl-acetamide intermediates. N-[2-(4-fluorophenoxy)ethyl]acetamide offers a measurable LogP advantage (1.34 vs 1.85 for Cl congener) without altering TPSA or H-bonding. Key advantages: - 0.44-unit LogP reduction enhances aqueous solubility - 3.9× higher BCF vs 4-Br analog for permeability studies - 20.3% lower density eases scale-up handling Supplied at ≥95% purity (sealed dry, 2-8°C). Ideal for hit-to-lead and focused libraries. Global shipping.

Molecular Formula C10H12FNO2
Molecular Weight 197.21g/mol
CAS No. 282104-62-5
Cat. No. B386288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]acetamide
CAS282104-62-5
Molecular FormulaC10H12FNO2
Molecular Weight197.21g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=C(C=C1)F
InChIInChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyFASQISRBOWJEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Fluorophenoxy)ethyl]acetamide: Physicochemical & Procurement Baseline


N-[2-(4-Fluorophenoxy)ethyl]acetamide is a synthetic small-molecule building block belonging to the N-aryloxyethyl-acetamide class. It consists of a 4-fluorophenoxy moiety linked to an acetamide group via an ethylene spacer . With a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the electron-withdrawing fluorine substituent modulates physicochemical properties such as lipophilicity and metabolic stability relative to halogen or alkyl congeners .

Workflow: Synthetic intermediate for medicinal chemistry and organic synthesis
Selection logic: Fluorine-modulated lipophilicity and electronic profile relative to halogen/alkyl congeners
Use context: Building block requiring congener-specific physicochemical validation

Why Congener Substitution Fails: Physicochemical Non-Equivalence


Although N-[2-(4-chlorophenoxy)ethyl]acetamide, N-[2-(4-bromophenoxy)ethyl]acetamide, and N-[2-(4-methylphenoxy)ethyl]acetamide share an identical core scaffold with N-[2-(4-fluorophenoxy)ethyl]acetamide , replacing the 4-fluoro substituent with a chloro, bromo, or methyl group produces quantifiably distinct logP, molar refractivity, and bioavailability potential . The fluorine atom's unique combination of strong electronegativity and small van der Waals radius alters the compound's lipophilicity and electronic profile in ways that cannot be replicated by other halogens or alkyl groups. Consequently, in-vial interchange of these congeners without experimental re-validation risks compromising reaction selectivity, ADME predictivity, and downstream bioactivity outcomes.

Congener interchange may alter lipophilicity

Replacing 4-fluoro with chloro, bromo, or methyl shifts LogP and molar refractivity, potentially affecting solubility and ADME predictivity. Re-validation is required before interchange.

Electronic profile differences may impact reactivity

Fluorine's strong electronegativity and small van der Waals radius create a distinct electronic environment. Other halogens or alkyl groups cannot replicate this profile, which may compromise reaction selectivity.

Physicochemical divergence limits direct substitution

Identical TPSA and H-bond parameters mask significant differences in density, boiling point, and bioconcentration factor. These can shift purification behavior and downstream bioactivity outcomes.

Quantitative Differentiation Against Closest Analogs


LogP Lipophilicity: Fluorine vs. Chloro and Methyl Congeners

In silico LogP predictions from the Chemscene computational chemistry dataset indicate that the target fluorinated compound is less lipophilic than both its chloro- and methyl-substituted analogs. Since TPSA (38.33 Ų), hydrogen bond acceptors (2), donors (1), and rotatable bonds (4) are invariant across this congeneric series , the divergence in LogP is driven exclusively by the nature of the para substituent. A lower LogP correlates with improved aqueous solubility and potentially reduced off-target binding, making the fluorine derivative a preferred starting point for lead optimization when bioavailability is a concern [1].

LogP Lipophilicity
Cross-study comparable
Target LogP = 1.34
vs. 4-Cl: 1.85 | vs. 4-CH₃: 1.51
Lower LogP may support improved aqueous solubility screening
Computational prediction; ΔLogP ≥0.4 can substantially influence permeability interpretation
Lipophilicity Physicochemical property ADME

LogD and Bioconcentration Factor: Fluorinated vs. Bromo Analog

ACD/Labs predictions for LogD (pH 5.5) and BCF differ markedly between the fluorinated target compound and the bromo analog. The target compound displays a LogD of 1.40 and a BCF of 6.84, compared to the bromo analog's LogD of 1.05 and BCF of 1.75 . The 3.9× higher BCF suggests that the fluorinated compound has a greater theoretical capacity for passive membrane permeation and potential bioaccumulation. This dataset is internally consistent because both values were generated by the same ACD/Labs Percepta Platform v14.00, allowing reliable cross-comparison between the two halogen congeners .

LogD & Bioconcentration
Cross-study comparable
Target BCF = 6.84
vs. 4-Br BCF = 1.75 (3.9× higher)
Supports membrane permeation model differentiation
ACD/Labs prediction; single-engine comparison strengthens internal consistency
Bioavailability Bioconcentration factor Physicochemical property

Density, Boiling Point, and Molar Refractivity: Fluorinated vs. Bromo Analog

ACD/Labs predicted physicochemical data reveal that the fluorinated target compound has a density of 1.1±0.1 g/cm³ and a boiling point of 387.9±22.0 °C, compared to the bromo analog's density of 1.4±0.1 g/cm³ and boiling point of 373.2±48.0 °C . The 20.3% reduction in density reflects the significantly lower molecular weight of the fluorinated compound (197.21 vs. 258.11 g/mol) and the smaller atomic radius of fluorine versus bromine, which also leads to a lower molar refractivity (50.4±0.3 cm³ vs. 58.7±0.5 cm³). These differences will directly influence solvent partitioning behavior during flash chromatography and recrystallization purification.

Density & Molar Refractivity
Cross-study comparable
Density: 1.1±0.1 g/cm³
Molar Refractivity: 50.4±0.3 cm³
Informs purification protocol selection
20.3% lower density vs. 4-Br analog; may shift fraction behavior in flash chromatography
Physical property Density Boiling point

Safety Hazard Equivalence: Shared GHS07 Classification

Both the fluorine- and chlorine-substituted N-[2-(4-halophenoxy)ethyl]acetamide compounds carry identical GHS07 warnings encompassing H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The bromo analog exhibits an equivalent hazard statement profile, as confirmed by both Chemscene and Fluorochem SDS documents . This class-level equivalence means that no congener offers a safety advantage over another, placing the burden of differentiation squarely on the quantitative physicochemical differences documented above.

GHS Hazard Equivalence
Class-level inference
Shared GHS07 profile
(H302, H315, H319, H335)
No class-level safety differentiation for procurement
Selection must rely on physicochemical properties; SDS review required for specific protocols
Safety GHS classification Procurement

Application Scenarios for N-[2-(4-Fluorophenoxy)ethyl]acetamide


Medicinal Chemistry: Lower Lipophilicity Lead Optimization

When a medicinal chemistry campaign seeks a para-substituted N-phenoxyethyl-acetamide intermediate with the lowest possible LogP to enhance aqueous solubility and mitigate off-target promiscuity, the fluorinated compound (LogP 1.34) should be prioritized over the chlorinated (LogP 1.85) or methylated (LogP 1.51) alternatives . The 0.44-unit LogP advantage over the chloro congener can translate into measurably improved solubility without altering the core scaffold's hydrogen bonding or rotational profile, since TPSA, H-acceptors, H-donors, and rotatable bonds are invariant .

Drug Discovery Screening: Membrane Permeability Differentiation

In high-throughput screening cascades that prioritize compounds with elevated LogD and BCF as surrogates for passive membrane permeability, N-[2-(4-fluorophenoxy)ethyl]acetamide (LogD pH 5.5 = 1.40; BCF = 6.84) demonstrates a 3.9× higher BCF than the 4-bromo analog . This differential justifies selecting the fluorinated building block when the goal is to explore structure-permeability relationships within a congeneric halogen series early in hit-to-lead progression .

Process Development: Large-Scale Synthesis and Purification

The 20.3% lower density (1.1 vs. 1.4 g/cm³) and distinctly higher boiling point (387.9 vs. 373.2 °C) of the fluorinated compound relative to the bromo analog directly influence solvent choice, column chromatography parameters, and distillation protocols during scale-up . Process chemists selecting between these two building blocks can anticipate different fraction behavior and recovery profiles, making the fluorinated compound a more suitable choice where lower volatility and reduced mass per unit volume simplify handling at multi-gram scales .

Academic Screening Libraries: Physicochemical Diversity Procurement

For academic compound collections aiming to maximize physicochemical diversity within a fixed scaffold class, the fluorinated acetamide offers a distinct LogP, LogD, and molar refractivity signature relative to the chloro, bromo, and methyl congeners . Identical TPSA and hydrogen bonding parameters across the series ensure that any biological readout differences can be safely attributed to the substituent's electronic and steric effects rather than gross scaffold variation, making the fluorinated compound a high-value contributor to focused library design .

Application
Selection Property
Validation Focus
Lower-Lipophilicity Lead Optimization
Reduced computed LogP within congeneric series
Aqueous solubility improvement and off-target binding mitigation
Membrane Permeability Differentiation
Elevated LogD and Bioconcentration Factor
Structure-permeability relationship exploration in hit-to-lead
Large-Scale Synthesis & Purification
Lower density and distinct boiling point
Solvent partitioning and chromatography fraction behavior
Physicochemical Diversity Procurement
Distinct LogP, LogD, and molar refractivity signature
Scaffold-controlled library design with attributable biological readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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